An In-Depth Technical Guide to Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
An In-Depth Technical Guide to Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate. The information is curated for professionals in the fields of chemical research and drug development, presenting quantitative data in structured tables, detailed experimental protocols, and visual representations of relevant biological pathways.
Core Chemical Properties
Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate is a chlorinated indole derivative with the molecular formula C12H9Cl2NO3. The presence of both a formyl group and an ethyl carboxylate moiety on the indole scaffold makes it a versatile intermediate in organic synthesis.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C12H9Cl2NO3 | [1] |
| Molecular Weight | 286.11 g/mol | [1] |
| CAS Number | 153435-96-2 | [2][3] |
Reference Physicochemical Data: Ethyl 4,6-dichloro-1H-indole-2-carboxylate
| Property | Value | Source |
| Molecular Formula | C11H9Cl2NO2 | [4] |
| Molecular Weight | 258.10 g/mol | [4] |
| Melting Point | 187-188 °C | [5] |
Synthesis and Experimental Protocols
The primary synthetic route to ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate is through the formylation of its precursor, ethyl 4,6-dichloro-1H-indole-2-carboxylate. The most common and effective method for this transformation is the Vilsmeier-Haack reaction.[6][7]
Experimental Protocol: Vilsmeier-Haack Formylation of Ethyl 4,6-dichloro-1H-indole-2-carboxylate
This protocol is a generalized procedure based on established Vilsmeier-Haack reactions of indole derivatives.[8][9]
Materials:
-
Ethyl 4,6-dichloro-1H-indole-2-carboxylate
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. To this, add phosphorus oxychloride (POCl3, 1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve ethyl 4,6-dichloro-1H-indole-2-carboxylate (1 equivalent) in anhydrous DCM in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The mixture is then stirred vigorously for 1-2 hours.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with water and then with brine. Dry the combined organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate.
Logical Workflow for Vilsmeier-Haack Synthesis
Caption: Vilsmeier-Haack reaction workflow.
Spectroscopic Data
While specific, experimentally verified spectra for ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate are not available in the public domain, the following table provides the known spectral data for its precursor, ethyl 4,6-dichloro-1H-indole-2-carboxylate, which can serve as a reference for characterization.
Spectral Data for Ethyl 4,6-dichloro-1H-indole-2-carboxylate
| Data Type | Details | Source |
| ¹H NMR (400 MHz, DMSO-d6) | δ 12.41 (s, 1H), 7.44 (s, 1H), 7.27 (s, 1H), 7.10 (s, 1H), 4.43–4.30 (q, 2H), 1.34 (d, 3H) | [5] |
| ¹³C NMR (151 MHz, CDCl3) | δ 161.69, 137.08, 131.00, 128.45, 128.37, 125.31, 121.26, 110.52, 107.07, 61.56, 14.32 | [5] |
| HRMS (ESI) | m/z [M – H]⁻ calcd for C11H8NO2Cl2 255.9927, found 255.9930 | [5] |
Potential Biological Activity and Signaling Pathways
Indole-3-carbaldehyde derivatives are known to possess a range of biological activities. While specific studies on ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate are limited, the core indole-3-carbaldehyde structure is a known agonist of the Aryl Hydrocarbon Receptor (AhR).[10][11][12] AhR is a ligand-activated transcription factor involved in regulating immune responses and cellular differentiation.
Furthermore, aberrant activation of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome is implicated in various inflammatory diseases.[13][14][15][16][17] Some small molecules are known to inhibit the NLRP3 inflammasome, making it a significant target in drug discovery. The potential for indole derivatives to modulate this pathway warrants further investigation.
Postulated Signaling Pathway Involvement
The following diagram illustrates the potential interaction of an indole-3-carbaldehyde derivative with the AhR signaling pathway, which can influence inflammatory responses, potentially cross-talking with the NLRP3 inflammasome pathway.
Caption: Potential AhR signaling pathway activation.
This guide serves as a foundational resource for researchers and professionals interested in the chemical and potential biological properties of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate. Further experimental investigation is required to fully elucidate its specific characteristics and therapeutic potential.
References
- 1. keyorganics.net [keyorganics.net]
- 2. 153435-96-2|Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. ETHYL 4,6-DICHLORO-3-FORMYL-1H-INDOLE-2-CARBOXYLATE | 153435-96-2 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Ethyl 4, 6-dichloro-1H-indole-2-carboxylate – All About Drugs [allfordrugs.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. benchchem.com [benchchem.com]
- 9. growingscience.com [growingscience.com]
- 10. Activation of the aryl hydrocarbon receptor induces human type 1 regulatory T cell–like and Foxp3+ regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of the Aryl-Hydrocarbon Receptor Inhibits Invasive and Metastatic Features of Human Breast Cancer Cells and Promotes Breast Cancer Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of aryl hydrocarbon receptor (AhR) leads to reciprocal epigenetic regulation of FoxP3 and IL-17 expression and amelioration of experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 15. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
